molecular formula C15H16N2O4 B1394380 3-Oxo-6-(4-oxo-4H-quinazolin-3-yl)-hexanoic acid methyl ester CAS No. 1229627-53-5

3-Oxo-6-(4-oxo-4H-quinazolin-3-yl)-hexanoic acid methyl ester

Cat. No. B1394380
M. Wt: 288.3 g/mol
InChI Key: MOPUNJISIQJRDT-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Antimicrobial Activities

  • Design and Antimicrobial Activities : A study by Alagarsamy et al. (2016) explored the synthesis of derivatives of quinazoline, including those related to 3-Oxo-6-(4-oxo-4H-quinazolin-3-yl)-hexanoic acid methyl ester, for antimicrobial activities. They found that certain compounds demonstrated significant antimicrobial effects against both gram-positive and gram-negative bacteria (Alagarsamy et al., 2016).

  • Novel Anti-bacterial and Anti-fungal Derivatives : Mohamed et al. (2010) developed new derivatives of 4(3H)quinazolinone, which exhibited potent in vitro anti-microbial activity against a range of bacteria and fungi, indicating the potential of quinazoline derivatives in treating microbial infections (Mohamed et al., 2010).

  • Synthesis and Antimicrobial Activities of Thiosemicarbazide Derivatives : Another study by Alagarsamy et al. (2015) synthesized thiosemicarbazide derivatives of quinazolin-4-one. These compounds showed promising antimicrobial activity against selective gram-positive and gram-negative bacteria, highlighting the antimicrobial potential of quinazoline derivatives (Alagarsamy et al., 2015).

Antiallergic and Anti-inflammatory Activities

  • Antiallergic Agents : LeMahieu et al. (1983) conducted research on a series of (E)-3-(4-oxo-4H-quinazolin-3-yl)-2-propenoic acids, finding that certain derivatives showed significant antiallergic activity in the rat passive cutaneous anaphylaxis test. This suggests that quinazoline derivatives could be effective in treating allergies (LeMahieu et al., 1983).

  • Analgesic and Anti-inflammatory Activities : Alagarsamy et al. (2003) synthesized novel quinazolin-4-(3H)-ones, which were evaluated for their analgesic, anti-inflammatory, and antibacterial activities. The compounds exhibited significant efficacy, highlighting the potential of quinazoline derivatives in treating pain and inflammation (Alagarsamy et al., 2003).

Antithyroid and Anticonvulsant Activities

  • Antithyroid Activity : Ukrainets et al. (1993) synthesized quinazoline derivatives for evaluating their antithyroid activity, indicating the potential application of these compounds in thyroid-related disorders (Ukrainets et al., 1993).

  • Anticonvulsant Properties : Catarzi et al. (2010) evaluated selected quinazoline derivatives for their ability to prevent sound-induced seizures in mice, demonstrating potential anticonvulsant properties (Catarzi et al., 2010).

Safety And Hazards

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Future Directions

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Please consult a qualified chemist or a reliable database for specific information about this compound. Always follow safety guidelines when handling chemicals.


properties

IUPAC Name

methyl 3-oxo-6-(4-oxoquinazolin-3-yl)hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c1-21-14(19)9-11(18)5-4-8-17-10-16-13-7-3-2-6-12(13)15(17)20/h2-3,6-7,10H,4-5,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOPUNJISIQJRDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)CCCN1C=NC2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Oxo-6-(4-oxo-4H-quinazolin-3-yl)-hexanoic acid methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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